molecular formula C12H9BrN2OS B1375747 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1350989-26-2

6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1375747
CAS No.: 1350989-26-2
M. Wt: 309.18 g/mol
InChI Key: BYVIQGAQNBVOCN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H) : Aromatic proton at position 7 of benzothiazole.
  • δ 7.82 (d, J = 8.5 Hz, 1H) and δ 7.49 (d, J = 8.5 Hz, 1H) : Protons at positions 5 and 4 of the benzothiazole ring.
  • δ 6.72 (m, 2H) : Furan ring protons (H-3 and H-4).
  • δ 4.53 (s, 2H) : Methylene (–CH₂–) linking furan and amine.
  • δ 5.21 (br s, 1H) : Amine proton (–NH–).

¹³C NMR (126 MHz, DMSO-d₆) :

  • δ 167.8 : C-2 of benzothiazole.
  • δ 152.1 : C-6 (Br-substituted).
  • δ 110.3, 142.7 : Furan carbons (C-2 and C-5).
  • δ 45.9 : Methylene carbon (–CH₂–).

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3290 : N–H stretch (amine).
  • 1605 : C=N stretch (benzothiazole).
  • 1550 : C=C aromatic stretching.
  • 1245 : C–O–C asymmetric stretch (furan).
  • 610 : C–Br bending vibration.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 309.1 [M+H]⁺ : Molecular ion peak.
  • 230.0 : Loss of Br (–79 Da).
  • 201.2 : Cleavage of the furan-methylamine group.
  • 154.1 : Benzothiazole fragment (C₇H₄NS⁺).

Figure 1: Dominant fragmentation pathways

  • Homolytic cleavage of the C–Br bond.
  • Retro-Diels-Alder fragmentation of the furan ring.
  • Scission of the C–N bond between benzothiazole and amine.

Properties

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVIQGAQNBVOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₅BrN₂OS, with a molecular weight of approximately 309.18 g/mol. The compound features a benzothiazole moiety, a bromine substituent, and an N-(furan-2-ylmethyl) side chain, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements include microwave-assisted synthesis and one-pot reactions that enhance yields and reduce reaction times. The synthetic route often starts with the preparation of the benzothiazole core followed by the introduction of the furan side chain .

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures exhibit a broad spectrum of antimicrobial activities. Specifically, this compound has shown promising results against Mycobacterium tuberculosis , including drug-resistant strains .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Activity
This compound4Effective against drug-resistant strains
Control (Standard Drug)1Highly effective

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various human tumor cell lines. In vitro testing demonstrated significant cytotoxicity, indicating its potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness
A431 (skin cancer)5.0High
A549 (lung cancer)7.5Moderate
H1299 (lung cancer)6.0High

While the specific mechanism of action for this compound is not fully elucidated, preliminary studies suggest interactions with proteins or enzymes involved in disease pathways. Molecular docking studies are ongoing to provide insights into its pharmacodynamics .

Case Studies

  • Antitubercular Activity : A study focused on the compound's efficacy against various strains of Mycobacterium tuberculosis, demonstrating significant bactericidal activity with low cytotoxicity towards eukaryotic cells .
  • Cytotoxicity in Cancer Research : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, with observed effects on cell cycle arrest similar to established anticancer agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that benzothiazole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzothiazole moiety have shown selective toxicity towards human cancer cells while sparing normal cells, making them potential candidates for developing new anticancer therapies .

1.2 Antimicrobial Properties
Studies have highlighted the antibacterial and antifungal activities of benzothiazole derivatives. For example, 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has been tested against several bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria . The presence of the furan ring enhances the compound's interaction with microbial targets, contributing to its efficacy.

1.3 Kinase Inhibition
The compound may also serve as a kinase inhibitor due to its structural features that allow it to interact with ATP-binding sites in kinases. This property is crucial in the development of targeted therapies for diseases like cancer where kinase activity is dysregulated .

Agrochemical Applications

2.1 Pesticidal Activity
Recent studies have shown that benzothiazole derivatives possess insecticidal properties, making them suitable candidates for agrochemical formulations. For instance, derivatives similar to this compound have been synthesized and tested for their effectiveness against agricultural pests such as aphids and caterpillars. Some compounds exhibited high insecticidal activity at low concentrations, indicating their potential as environmentally friendly pesticides .

2.2 Herbicidal Properties
In addition to insecticidal activity, there is emerging evidence that benzothiazole derivatives can inhibit weed growth by affecting specific biochemical pathways in plants. This suggests their potential utility in developing new herbicides that target unwanted vegetation without harming crops .

Material Science Applications

3.1 Photovoltaic Materials
The unique electronic properties of compounds like this compound make them suitable for use in organic photovoltaics (OPVs). Research indicates that integrating such compounds into photovoltaic systems can enhance light absorption and charge transport efficiency .

3.2 Fluorescent Probes
Due to their ability to emit fluorescence upon excitation, benzothiazole derivatives are being explored as fluorescent probes in biological imaging applications. These compounds can be used to label biomolecules or cellular structures, enabling researchers to visualize dynamic processes in living cells .

Summary of Research Findings

Application Area Key Findings References
Medicinal ChemistryAnticancer activity; selective toxicity towards cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
AgrochemicalsHigh insecticidal activity; potential herbicide
Material ScienceEnhances efficiency in organic photovoltaics; fluorescent probes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazol-2-amines are highly tunable scaffolds, with modifications at the 6-position and the N-substituent significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations

6-Position Substituents :

  • Bromine : The bromine atom in the target compound and N-(6-bromobenzo[d]thiazol-2-yl)acetamide (4) may enhance electrophilic reactivity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki coupling) . Bromine’s electron-withdrawing effect could also influence binding interactions in enzyme inhibition.
  • Methoxy (OMe) : The methoxy group in 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine improves water solubility, a critical factor for bioavailability .
  • Aryl Groups : Compounds like 3c (4-methoxyphenyl) and 3e (phenyl) exhibit potent urease inhibition, suggesting aryl groups at the 6-position enhance target engagement .

Pyridin-4-ylmethyl: The pyridine moiety in may improve solubility and metal coordination capacity, beneficial for antimitotic activity. Acetamide: The acetamide group in compound 4 likely alters polarity and metabolic stability, contributing to its moderate NO scavenging activity .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine?

The synthesis typically involves a two-step process:

Core Formation : React 4-bromoaniline with sodium thiocyanate and bromine in glacial acetic acid to form 6-bromobenzo[d]thiazol-2-amine .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • 1H NMR : Signals at δ 6.3–7.7 ppm for aromatic protons (benzothiazole and furan rings) and δ 4.5–5.0 ppm for the N-CH2-furan group .
  • IR : Peaks at ~1620 cm⁻¹ (C=N), ~1550 cm⁻¹ (C=C aromatic), and ~690 cm⁻¹ (C-Br) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]+ expected at m/z 349 (calculated for C₁₂H₁₀BrN₃OS) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Solvent Optimization : Replace ethanol with acetonitrile for higher solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 h at 150°C for alkylation) while maintaining >90% yield, as demonstrated for analogous quinazoline derivatives .
  • Catalytic Systems : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for bromine substitution .

Q. How to resolve contradictions in spectral data for structural confirmation?

Case Example : Discrepancies in 1H NMR chemical shifts may arise from solvent polarity or tautomerism.

  • Solution : Compare DMSO-d₆ vs. CDCl₃ spectra. For example, NH protons in DMSO-d₆ appear downfield (δ 8.5–9.0 ppm) due to hydrogen bonding, whereas CDCl₃ shows δ 4.2–5.0 ppm .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene] analogs .

Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?

  • Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) or fungal CYP51, using PDB IDs 1U72 or 3L4D for homology modeling .
  • Resistance Studies : Serial passage assays with sub-MIC concentrations to monitor resistance development in S. aureus .

Q. How to design SAR studies focusing on the furan and bromine substituents?

  • Furan Modifications : Replace furan with thiophene or pyrrole to assess π-π stacking effects. For example, N-(thiophen-2-ylmethyl) analogs showed reduced antifungal activity compared to furan derivatives .
  • Bromine Replacement : Synthesize chloro or nitro analogs to evaluate halogen bonding’s role in target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
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6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

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